molecular formula C12H9N3OS B2380438 7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one CAS No. 1019137-74-6

7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

Cat. No. B2380438
CAS RN: 1019137-74-6
M. Wt: 243.28
InChI Key: PBKWDXLDBPRYIF-UHFFFAOYSA-N
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Description

“7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one” is a chemical compound with the molecular formula C20H17N3O2S . It is a derivative of pyrrolopyrimidine, a class of compounds that have been found to exhibit various biological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolopyrimidine core, which is a bicyclic system containing a pyrrole ring fused with a pyrimidine ring . The compound also contains a phenyl group and a thioxo group .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available resources, compounds with similar structures have been reported to undergo various chemical reactions. For example, it was established that the reaction did not stop after the nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety from the intermediate, but proceeded as a tandem nucleophilic addition – nucleophilic substitution followed by formation of thiopyrimidine and iminopyrimidine cycles .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 363.4 g/mol . Other computed properties include a XLogP3-AA of 3.4, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 4 . The exact mass and monoisotopic mass are both 363.10414797 g/mol . The topological polar surface area is 89.4 Ų, and the compound has a complexity of 537 .

Scientific Research Applications

Inhibitor of Myeloperoxidase (MPO)

This compound is known to be an inhibitor of the enzyme Myeloperoxidase (MPO) . MPO is an enzyme that plays a role in the body’s immune response, and its inhibition can be beneficial in treating various diseases.

Treatment of Cardiovascular Disorders

The compound has been found to be particularly useful in the treatment or prophylaxis of cardiovascular disorders such as heart failure and conditions related to coronary artery disease . By inhibiting MPO, it can help reduce inflammation and oxidative stress, which are key factors in these diseases.

Treatment of Coronary Artery Disease

Coronary artery disease is a condition that involves the reduction of blood flow to the heart muscle due to the buildup of plaque in the arteries. This compound, by inhibiting MPO, can help prevent the progression of this disease .

Use in Therapy

The compound, along with its pharmaceutically acceptable salts, can be used in therapy . It can be included in compositions for therapeutic use, particularly for the treatment of cardiovascular disorders.

Prophylaxis of Heart Failure

Heart failure is a condition where the heart can’t pump enough blood to meet the body’s needs. This compound can be used in the prophylaxis of heart failure, helping to prevent its occurrence or recurrence .

Potential Anticancer Activity

While not directly related to the exact compound, similar derivatives have been synthesized and evaluated for their potential anticancer activity . This suggests that “7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one” might also have potential applications in cancer treatment.

Future Directions

The future directions for research on this compound could involve further exploration of its biological activities and potential therapeutic applications, given the reported activities of similar compounds . Additionally, more detailed studies could be conducted to understand its chemical reactivity and the mechanisms underlying its biological effects.

properties

IUPAC Name

7-phenyl-2-sulfanylidene-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3OS/c16-11-10-9(14-12(17)15-11)8(6-13-10)7-4-2-1-3-5-7/h1-6,13H,(H2,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKWDXLDBPRYIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC3=C2NC(=S)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

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